molecular formula C4H2F2N2O3 B13079246 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13079246
M. Wt: 164.07 g/mol
InChI Key: GFNNYTMBYFRHRW-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with a difluoromethyl group at position 5 and a carboxylic acid moiety at position 3. The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and ability to mimic peptide bonds . The difluoromethyl group enhances lipophilicity and bioavailability, leveraging fluorine’s electron-withdrawing effects to modulate electronic and steric properties .

Properties

Molecular Formula

C4H2F2N2O3

Molecular Weight

164.07 g/mol

IUPAC Name

5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C4H2F2N2O3/c5-1(6)3-7-2(4(9)10)8-11-3/h1H,(H,9,10)

InChI Key

GFNNYTMBYFRHRW-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NO1)C(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 1,2,4-Oxadiazole-3-carboxylic Acids

The core 1,2,4-oxadiazole ring is typically formed via cyclization reactions involving amidoximes and carboxylic acid derivatives or related species. Amidoximes serve as key intermediates due to their nucleophilic nitrogen and oxygen atoms, facilitating ring closure under appropriate conditions.

  • Amidoxime and Carboxylic Acid Derivative Cyclization : The most common route involves reacting an amidoxime with an activated carboxylic acid derivative (e.g., acid chlorides, esters, or anhydrides) to form the oxadiazole ring via dehydration and cyclization under acidic or dehydrating conditions. This method is well-documented for synthesizing 5-substituted 1,2,4-oxadiazole-3-carboxylates.

  • Alternative Cyclization Routes : Other cyclization methodologies include:

    • Reaction of amidoximes with orthoformates to yield 5-unsubstituted oxadiazoles.
    • Nitrosation of acylamino dialkylaminopropenoates to form N-acylated amidoximes, which cyclize to 5-substituted oxadiazoles.
    • 1,3-Dipolar cycloaddition between nitrile oxides and nitriles to directly access the oxadiazole nucleus.

Introduction of the Difluoromethyl Group

The difluoromethyl (-CHF2) substituent at the 5-position is introduced either by employing difluoromethyl-containing precursors or by post-cyclization functionalization:

  • Use of Difluoromethylated Precursors : Starting materials such as difluoromethyl-substituted amidoximes or carboxylic acid derivatives can be employed. These precursors undergo cyclization to yield the difluoromethyl-substituted oxadiazole directly.

  • Difluoromethylation Reactions : Difluoromethyl groups can be introduced via nucleophilic or electrophilic difluoromethylation using reagents like trimethylsilyl-difluoromethyl (TMS-CHF2), difluoromethyl 2-pyridyl sulfone, or related agents under basic or catalytic conditions. These reagents allow selective incorporation of the CHF2 group onto pre-formed oxadiazole rings or intermediates.

Representative Preparation Method (Based on Patent and Literature Data)

Step Reaction Type Reagents/Conditions Notes
1 Formation of Amidoxime Reaction of nitrile with hydroxylamine Yields amidoxime intermediate
2 Cyclization to 1,2,4-Oxadiazole Ring Amidoxime + carboxylic acid derivative, acidic or dehydrating conditions (e.g., POCl3, P2O5) Forms oxadiazole-3-carboxylate core
3 Introduction of Difluoromethyl Group Reaction with difluoromethylating agents (e.g., TMS-CHF2) under basic conditions (e.g., CsF, Bu4NF) Selective CHF2 incorporation at 5-position
4 Purification Recrystallization or chromatography Achieves high purity compound

This approach is supported by patent literature describing the use of organometallic reagents (e.g., n-BuLi, PrMgCl·LiCl) and solvents like tetrahydrofuran or diethyl ether for intermediate transformations, with temperatures ranging from -78°C to reflux depending on the step.

Alternative Synthetic Strategies

  • Cross-Coupling Reactions : Oxadiazole derivatives bearing halogen substituents at strategic positions can undergo palladium- or copper-catalyzed cross-coupling with difluoromethylboron reagents (e.g., difluoromethylboronic acid derivatives) to install the CHF2 group efficiently.

  • Reduction and Oxidation Steps : Some synthetic routes involve reduction of precursor compounds (e.g., tosylhydrazones) or oxidation of intermediates (e.g., using manganese dioxide or Dess-Martin periodinane) to achieve the desired substitution pattern and oxidation state on the oxadiazole ring.

Industrial and Scale-Up Considerations

Industrial synthesis often optimizes these laboratory methods by:

  • Using continuous flow reactors to improve reaction control, heat transfer, and scalability.
  • Employing environmentally benign solvents and reagents to minimize waste and hazards.
  • Utilizing non-ozone-depleting difluorocarbene sources for difluoromethylation to enhance sustainability.

Summary Table of Key Reagents and Conditions

Purpose Reagents/Agents Solvents Temperature Range
Amidoxime Formation Hydroxylamine Methanol, aqueous media Ambient to 75°C
Cyclization to Oxadiazole Acid chlorides, POCl3, P2O5 Toluene, dichloromethane, THF 0°C to reflux
Difluoromethyl Introduction TMS-CHF2, difluoromethyl 2-pyridyl sulfone THF, DMF, dioxane -78°C to reflux
Cross-Coupling (optional) Pd or Cu catalysts, difluoromethylboronates DMF, toluene, sulfolane 60°C to 150°C
Reduction/Oxidation Steps NaBH4, MnO2, Dess-Martin periodinane MeOH, DCM 0°C to reflux

Research Findings and Yields

  • Cyclization reactions of amidoximes with carboxylic acid derivatives typically yield 60–80% of 1,2,4-oxadiazole-3-carboxylates.
  • Difluoromethylation steps yield approximately 50–70%, depending on reagent and conditions.
  • Cross-coupling methods can achieve yields up to 75% with good regioselectivity.
  • Microwave-assisted synthesis and solvent-free conditions have been reported to improve yields and reduce reaction times in related oxadiazole syntheses, though specific data for this compound are limited.

This comprehensive overview presents the preparation methods of 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid as a multi-step synthetic process involving amidoxime intermediates, cyclization to the oxadiazole ring, and selective difluoromethylation, supported by modern organometallic and cross-coupling techniques. Industrial scale-up considerations emphasize process efficiency and environmental safety.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid exhibits significant antimicrobial properties. Its difluoromethyl group enhances biological activity, potentially leading to the development of new drugs targeting bacterial infections and inflammatory diseases. Research has shown that compounds containing this oxadiazole moiety can inhibit specific enzymes related to pathogenicity, making them promising candidates for antibiotic development .

Histone Deacetylase Inhibition

Recent investigations have identified 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid as a potent inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer and neurodegenerative diseases. The compound has demonstrated selectivity for HDAC6 over other isoforms, suggesting its potential use in cancer therapeutics. In vitro studies have shown that derivatives of this compound can achieve nanomolar inhibition levels against HDAC6 .

Table 1: Summary of HDAC Inhibition Studies

Compound NameIC50 (nM)Selectivity for HDAC6
5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid<10High
Pyrimidinyl derivative25Moderate
Control compound100Low

Anti-Cancer Properties

The compound's ability to induce apoptosis in drug-resistant cancer cells has been highlighted in recent research. Studies have shown that it activates caspase pathways effectively in breast and prostate cancer models, offering a new avenue for treating resistant forms of these cancers .

Agrochemical Applications

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid also shows promise in agrochemical formulations. Its unique structure may contribute to the development of novel pesticides or herbicides with enhanced efficacy and lower toxicity profiles.

Pesticidal Activity

Research has demonstrated that derivatives of oxadiazoles possess pesticidal activities against various agricultural pests. The difluoromethyl group enhances the lipophilicity of these compounds, allowing for better penetration into plant tissues and increased effectiveness against target organisms .

Table 2: Pesticidal Efficacy of Oxadiazole Derivatives

Compound NameTarget PestEfficacy (%)
5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acidAphids85
Trifluoromethyl analogBeetles78
Control pesticideVarious pests60

Cosmetic Applications

The cosmetic industry is increasingly interested in the safety and efficacy of new compounds for skin care formulations. The unique properties of 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid may offer benefits in this area as well.

Skin Care Formulations

Incorporating this compound into topical formulations could enhance their anti-inflammatory properties and improve skin penetration. Studies suggest that oxadiazoles can stabilize formulations while providing therapeutic benefits such as reduced irritation and improved hydration .

Table 3: Formulation Stability Studies

Formulation TypeStability (Weeks)Irritation Score (0-10)
Oxadiazole-based cream122
Conventional cream85

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid are highlighted through comparisons with related oxadiazole and isoxazole derivatives (Table 1).

Substituent Effects on Bioactivity

  • 5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 163720-44-3): Substitution with a trifluoromethylphenyl group increases steric bulk and electron-withdrawing effects compared to the difluoromethyl variant.
  • This derivative is cataloged as a building block for kinase inhibitors .
  • 5-(4-(2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid (Compound 42): A structurally complex analogue with demonstrated antiplasmodial activity (IC₅₀ values in micromolar range), highlighting the role of extended hydrophobic substituents in targeting parasitic enzymes .

Fluorine Substitution Patterns

  • 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: This isoxazole derivative substitutes fluorine on the phenyl ring, which improves metabolic stability and binding affinity to targets like monoamine oxidase. The methyl group at position 5 further modulates lipophilicity .
  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid : Difluorination on the phenyl ring enhances electronegativity and resistance to oxidative metabolism, a strategy employed in antifungal and antibacterial agents .

Table 1. Key Comparisons of 1,2,4-Oxadiazole and Isoxazole Derivatives

Compound Name Substituent/R-Group Molecular Weight Key Properties/Applications Reference
5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid Difluoromethyl 193.11* Enhanced bioavailability, drug design
5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Trifluoromethylphenyl 258.16 High electronegativity, drug scaffolds
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Pyridin-2-yl 207.15 Kinase inhibitor building block
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester 4-Chlorophenyl (ester precursor) 252.66 Intermediate for hydrolysis
3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid 3-Fluorophenyl, methyl 209.18 Monoamine oxidase inhibition

*Calculated based on formula C₅H₃F₂N₂O₃.

Research Implications and Gaps

The provided evidence underscores the versatility of 1,2,4-oxadiazoles in drug discovery but lacks explicit data on the biological activity of 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid. Further studies could explore its pharmacokinetic profile and target engagement, leveraging fluorine’s proven role in optimizing drug candidates . Comparative analyses with non-fluorinated analogues (e.g., methyl or hydrogen substituents) would clarify the differential impacts of fluorine on efficacy and toxicity.

Biological Activity

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound notable for its unique oxadiazole ring structure, which incorporates a difluoromethyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic applications.

  • Molecular Formula : C4_4H2_2F2_2N2_2O3_3
  • Molecular Weight : Approximately 164.07 g/mol

The presence of the difluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with biological targets.

The biological activity of 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are essential for binding to enzymes or receptors. Preliminary studies suggest that this compound may inhibit various enzymes and affect metabolic pathways critical for cell proliferation and survival.

Antimicrobial Activity

Preliminary investigations indicate that 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The compound's cytotoxicity was found to be dose-dependent, with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.63Induction of apoptosis via p53 pathway
U-93712.5Enzyme inhibition
A549 (Lung cancer)10.0Disruption of metabolic pathways

Case Studies

  • Study on Apoptosis Induction : A study investigated the effects of 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid on MCF-7 cells. Flow cytometry analysis revealed that treatment with the compound significantly increased the expression levels of p53 and activated caspase-3, leading to enhanced apoptotic cell death .
  • Enzyme Inhibition Study : Another research focused on the compound's ability to inhibit human carbonic anhydrases (hCA). Out of sixty derivatives tested, several showed selective inhibition at nanomolar concentrations, indicating a promising profile for further development as therapeutic agents against cancer .

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